molecular formula C10H15BrClNO B6416155 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride CAS No. 1240571-34-9

4-Bromo-2-[(propylamino)methyl]phenol hydrochloride

Cat. No.: B6416155
CAS No.: 1240571-34-9
M. Wt: 280.59 g/mol
InChI Key: VMRLQEARUJHJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(propylamino)methyl]phenol hydrochloride: is a chemical compound with the molecular formula C10H15BrClNO and a molecular weight of 280.59 g/mol. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride typically involves the bromination of 2-[(propylamino)methyl]phenol. The reaction conditions often include the use of bromine or a bromine source in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The hydrochloride salt form is typically prepared by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, alkoxide, amines, solvents like ethanol or water.

Major Products Formed:

    Oxidation: Quinones, oxidized phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-[(propylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    4-Bromo-2-[(ethylamino)methyl]phenol: Similar structure but with an ethyl group instead of a propyl group.

    4-Bromo-2-[(methylamino)methyl]phenol: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride is unique due to its specific propylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-2-5-12-7-8-6-9(11)3-4-10(8)13;/h3-4,6,12-13H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLQEARUJHJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.